molecular formula C12H10Cl2 B3058948 2,6-Bis(chloromethyl)naphthalene CAS No. 93036-77-2

2,6-Bis(chloromethyl)naphthalene

Cat. No.: B3058948
CAS No.: 93036-77-2
M. Wt: 225.11 g/mol
InChI Key: RGAMXQRIMZYOPM-UHFFFAOYSA-N
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Description

2,6-Bis(chloromethyl)naphthalene is an organic compound with the molecular formula C12H10Cl2. It is a derivative of naphthalene, where two chloromethyl groups are substituted at the 2 and 6 positions of the naphthalene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Bis(chloromethyl)naphthalene can be synthesized through the chloromethylation of naphthalene. The reaction typically involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions often require careful control of temperature and pH to ensure the selective substitution at the 2 and 6 positions.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 2,6-Bis(chloromethyl)naphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl groups can lead to the formation of methyl groups.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or other strong bases are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products:

  • Substitution reactions yield various substituted naphthalenes.
  • Oxidation reactions produce naphthalene-2,6-dicarboxylic acid or naphthalene-2,6-dialdehyde.
  • Reduction reactions result in 2,6-dimethylnaphthalene.

Scientific Research Applications

2,6-Bis(chloromethyl)naphthalene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential use in the development of biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of therapeutic agents.

    Industry: It is used in the production of polymers and resins, where its reactivity is harnessed to create cross-linked structures.

Mechanism of Action

The mechanism of action of 2,6-Bis(chloromethyl)naphthalene involves its reactivity towards nucleophiles. The chloromethyl groups are highly reactive, allowing the compound to undergo substitution reactions readily. This reactivity is exploited in various synthetic processes to introduce functional groups into the naphthalene ring. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

  • 1,4-Bis(chloromethyl)naphthalene
  • 1,5-Bis(chloromethyl)naphthalene
  • 2,7-Bis(chloromethyl)naphthalene

Comparison: 2,6-Bis(chloromethyl)naphthalene is unique due to the specific positioning of the chloromethyl groups, which influences its reactivity and the types of reactions it can undergo. Compared to other bis(chloromethyl)naphthalenes, the 2,6-isomer offers distinct advantages in terms of selectivity and the ability to form specific substitution products.

Properties

IUPAC Name

2,6-bis(chloromethyl)naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2/c13-7-9-1-3-11-6-10(8-14)2-4-12(11)5-9/h1-6H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAMXQRIMZYOPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)CCl)C=C1CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10547072
Record name 2,6-Bis(chloromethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10547072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93036-77-2
Record name 2,6-Bis(chloromethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10547072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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